Methyl 3-amino-2,4,6-tribromobenzoate
Description
Contextualization of Halogenated Benzoate (B1203000) Esters in Contemporary Chemical Research
Halogenated benzoate esters are a class of organic compounds that have found extensive utility in various domains of chemical research. The incorporation of halogen atoms into the benzoate scaffold can profoundly influence the molecule's physical, chemical, and biological properties. For instance, halogenation can enhance the lipophilicity of a compound, which is a critical parameter in the design of pharmacologically active molecules. smolecule.com Furthermore, the presence of halogens can modulate the electronic nature of the aromatic ring, thereby affecting its reactivity in chemical transformations. In medicinal chemistry, halogenated benzoates have been investigated for a range of biological activities, including antimicrobial and antifungal properties. nih.gov The introduction of a halogenated benzoyl group has been shown to enhance the anti-fungal activity of natural products like altholactone. nih.gov
Significance and Research Trajectories of Aminated and Brominated Aromatic Systems
Aminated and brominated aromatic systems are fundamental building blocks in organic synthesis and are prevalent in a wide array of functional materials and biologically active compounds. The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions and enhances the nucleophilicity of the aromatic ring. Conversely, bromine, a halogen, is an ortho, para-directing deactivator, withdrawing electron density through induction while donating through resonance. The presence of both functionalities on an aromatic ring leads to a nuanced reactivity profile.
Research in this area has focused on developing novel synthetic methodologies for the regioselective introduction of amino and bromo groups onto aromatic cores. Furthermore, these systems are key precursors in cross-coupling reactions, which are pivotal in the construction of complex organic molecules. science.gov The biological significance of brominated aromatic compounds is underscored by their discovery as natural products from marine organisms, some of which exhibit potent biological activities. researchgate.net
Overview of Current Research Landscape Pertaining to Methyl 3-amino-2,4,6-tribromobenzoate
The current research landscape for this compound itself is relatively specialized. While extensive research exists for the broader classes of halogenated anilines and benzoates, specific studies focusing solely on this tribrominated ester are less common. Much of the available information is derived from chemical supplier databases and general studies on polyhalogenated aromatic compounds. smolecule.com These sources provide foundational data on its chemical properties.
The interest in this particular molecule stems from its potential as a versatile intermediate in organic synthesis. The presence of three bromine atoms offers multiple sites for further functionalization through reactions such as cross-coupling or nucleophilic substitution. The amino group can be readily diazotized and replaced, providing a gateway to a variety of other functional groups. Moreover, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives. The unique substitution pattern, with bromine atoms flanking the amino group, also presents interesting steric and electronic effects that could be exploited in the design of novel compounds with specific biological or material properties.
Scope, Objectives, and Structure of the Comprehensive Research Review
This review aims to provide a comprehensive and scientifically accurate overview of this compound, focusing exclusively on its chemical characteristics and research context. The primary objective is to collate and present the available scientific information in a structured manner, adhering strictly to the foundational aspects of the compound.
The article is structured to first provide a broad context of the chemical classes to which this compound belongs, followed by a detailed look at the compound itself. The subsequent sections will delve into its known chemical and physical properties, presented in an interactive data table format. The review will then explore the current, albeit limited, understanding of its synthesis and reactivity, drawing on established principles of organic chemistry and data from related compounds where direct research is unavailable. The overarching goal is to present a focused and authoritative resource on this compound.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆Br₃NO₂ |
| Molecular Weight | 387.85 g/mol |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br |
| InChI Key | GKVCKDDWNBHSGN-UHFFFAOYSA-N |
| CAS Number | Not available |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C8H6Br3NO2 |
|---|---|
Molecular Weight |
387.85 g/mol |
IUPAC Name |
methyl 3-amino-2,4,6-tribromobenzoate |
InChI |
InChI=1S/C8H6Br3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3 |
InChI Key |
GKVCKDDWNBHSGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Amino 2,4,6 Tribromobenzoate
Classical Approaches to Substituted Benzoate (B1203000) Ester Synthesis
The synthesis of substituted benzoate esters like Methyl 3-amino-2,4,6-tribromobenzoate is rooted in fundamental organic chemistry principles. These classical methods involve the formation of the ester bond and the introduction of various substituents onto the aromatic ring.
Esterification is a key final step in the synthesis of this compound, converting the carboxylic acid precursor, 3-amino-2,4,6-tribromobenzoic acid, into its corresponding methyl ester.
One of the most common methods for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. youtube.commdpi.com The reaction is reversible, and using an excess of methanol (B129727) helps to drive the equilibrium towards the formation of the ester.
Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the methyl ester. This method is often faster and not reversible, leading to high yields. nih.gov
More recently, solid acid catalysts have been developed for esterification reactions as they are often more environmentally friendly and easier to separate from the reaction mixture. mdpi.com For the synthesis of amino esters, chlorosulfonic acid in the corresponding alcohol has also been employed as an efficient esterification agent. google.com
Table 1: Common Esterification Methods for Benzoic Acid Derivatives
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux | Readily available reagents |
| Acyl Chloride Formation | Carboxylic Acid, SOCl₂, then Methanol | Room temperature to reflux | High yield, irreversible |
The synthesis of the 3-amino-2,4,6-tribromobenzoic acid core requires the strategic introduction of three bromine atoms and one amino group onto a benzene (B151609) ring. The order of these transformations is critical due to the directing effects of the substituents.
Aromatic Bromination: This is a classic electrophilic aromatic substitution reaction. nih.gov For activated rings, such as those containing an amino or hydroxyl group, the reaction can proceed rapidly. Common brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst for less activated rings, and N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. organic-chemistry.org The reaction conditions can be controlled to achieve mono- or polybromination. For instance, using bromine in acetic acid is a common method for the bromination of various aromatic compounds. jcsp.org.pk
Aromatic Amination: The most common classical method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the nitro group. Nitration is typically achieved with a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group using various reagents, such as tin or iron in acidic media, or through catalytic hydrogenation. An alternative, more modern approach involves copper-catalyzed amination reactions, which can form C-N bonds directly on aryl halides. nih.govorganic-chemistry.org
For the specific target molecule, the synthesis typically starts with a substrate that already contains an amino or a carboxyl group, which then directs the subsequent bromination steps.
Targeted Synthesis of the 3-Amino-2,4,6-tribromobenzoate Core Structure
The most direct and widely used route to this compound involves the tribromination of a suitable aminobenzoic acid derivative, followed by esterification.
The most efficient synthesis starts with m-aminobenzoic acid. orgsyn.org The amino group is a powerful activating and ortho, para-directing group. This directing effect is exploited to introduce three bromine atoms at the positions ortho and para to the amino group, which correspond to positions 2, 4, and 6 on the benzoic acid ring.
A well-established procedure involves dissolving m-aminobenzoic acid in aqueous hydrochloric acid and then introducing bromine vapor into the cooled and stirred reaction mixture. orgsyn.org The hydrochloric acid protonates the amino group, moderating its high reactivity and preventing oxidation by bromine. Despite the formation of the anilinium ion, which is a deactivating, meta-directing group, the equilibrium with the free amine allows for rapid bromination at the activated ortho and para positions. The reaction proceeds until the desired 3-amino-2,4,6-tribromobenzoic acid precipitates from the solution. orgsyn.org
Table 2: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid via Direct Bromination
| Starting Material | Reagents | Solvent | Temperature | Key Observations |
|---|
Oxidative bromination techniques, using a mixture of sodium or potassium bromide with an oxidizing agent like hydrogen peroxide in an acidic medium, have also been described for the bromination of aniline (B41778) and its derivatives. researchgate.net
An alternative, though less common, synthetic route would involve the regioselective amination of a pre-existing tribrominated benzoate ester. This approach would likely start with 2,4,6-tribromobenzoic acid, which can be prepared from 3-amino-2,4,6-tribromobenzoic acid via deamination. orgsyn.org After esterification to methyl 2,4,6-tribromobenzoate, the challenge would be to selectively introduce an amino group at the 3-position.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann-type copper-catalyzed aminations, are powerful tools for forming aryl-amine bonds. nih.govorganic-chemistry.org However, achieving regioselectivity on a substrate with three identical potential leaving groups (the bromine atoms) would be extremely difficult. The electronic environment of the C-Br bonds is very similar, and steric hindrance is also comparable, making it unlikely to achieve selective amination at the C3 position over the C5 position. Therefore, this route is not considered synthetically viable for this specific isomer.
Optimizing the synthesis of this compound involves fine-tuning both the bromination and esterification steps.
For the bromination of m-aminobenzoic acid:
Temperature Control: Maintaining a low temperature (0-10 °C) using an ice bath is crucial to control the exothermicity of the reaction and minimize side reactions, such as oxidation of the amino group. orgsyn.org
Rate of Bromine Addition: A slow and steady introduction of bromine vapor ensures that the reaction proceeds smoothly and avoids localized overheating and potential degradation of the product. orgsyn.org
Stoichiometry: Using a slight excess of bromine ensures the complete tribromination of the starting material.
For the esterification of 3-amino-2,4,6-tribromobenzoic acid:
Catalyst Choice: While concentrated sulfuric acid is effective, using thionyl chloride to form the acyl chloride first can lead to higher yields and easier workup, as the byproducts (SO₂ and HCl) are gaseous.
Reaction Time and Temperature: The reaction is typically heated to reflux to ensure it goes to completion. The optimal time can be determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC).
Purification: The final product, this compound, is typically a solid. Purification is achieved by washing to remove any remaining acid catalyst and by recrystallization from a suitable solvent, such as methanol or an ethanol (B145695)/water mixture, to obtain a product of high purity.
Advanced and Sustainable Synthetic Protocols
Green Chemistry Principles Applied to Halogenated Aromatic Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of halogenated aromatic compounds to mitigate the environmental concerns associated with traditional methods. unibo.itresearchgate.netnih.gov Key strategies include the use of safer solvents, alternative halogenating agents, and energy-efficient reaction conditions.
The use of solid acid catalysts, such as clays (B1170129) and zeolites, represents a significant advancement in green bromination. krishisanskriti.org These catalysts are often reusable, non-corrosive, and can enhance selectivity, thereby reducing the formation of toxic and corrosive waste streams typically associated with conventional methods that employ hazardous and non-selective acidic agents. krishisanskriti.org For instance, the use of metal-organic frameworks (MOFs) like rod-like MIL-88A has been explored for the green halogenation of aromatics under solvent-free conditions, demonstrating high yields and facile catalyst recovery. bohrium.com
Another key principle is the use of safer and more atom-economical brominating agents. Traditional methods often employ molecular bromine, which is highly toxic and corrosive. Greener alternatives include the use of sodium bromide (NaBr) in conjunction with an oxidant like sodium perborate, which are more stable and less hazardous. libretexts.org Furthermore, oxidative bromination techniques using hydrogen peroxide as a clean oxidant are gaining traction as they produce water as the primary byproduct. rsc.org
The following table summarizes the application of green chemistry principles in aromatic halogenation:
| Green Chemistry Principle | Application in Halogenated Aromatic Synthesis | Example |
| Waste Prevention | Utilizing catalytic reactions over stoichiometric reagents to minimize byproducts. | Use of reusable zeolite catalysts for bromination, reducing the need for disposable Lewis acid catalysts. rsc.org |
| Atom Economy | Employing reactions that maximize the incorporation of all materials into the final product. | In-situ generation of the brominating agent from bromide salts and an oxidant, avoiding the use of excess reagents. libretexts.orgmsu.edu |
| Less Hazardous Chemical Syntheses | Replacing toxic and hazardous reagents with safer alternatives. | Substituting molecular bromine with N-bromosuccinimide (NBS) or sodium bromide/sodium perborate. libretexts.orgresearchgate.net |
| Safer Solvents and Auxiliaries | Using environmentally benign solvents or conducting reactions under solvent-free conditions. | Performing brominations in aqueous media or via grinding techniques without bulk solvents. bohrium.com |
| Catalysis | Employing catalysts to enhance reaction efficiency and selectivity, allowing for milder reaction conditions. | Copper-promoted selective bromination of aromatic amides. tandfonline.com |
Catalytic Approaches for Enhanced Selectivity and Efficiency
Catalysis is pivotal in achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. The regioselectivity of bromination is a critical challenge, and various catalytic systems have been developed to address this.
Zeolites, with their shape-selective properties, have demonstrated considerable promise in directing bromination to specific positions on an aromatic ring. google.comnih.govresearchgate.net The defined pore structure of zeolites can sterically hinder the formation of certain isomers, leading to enhanced para-selectivity in many cases. rsc.orgepa.gov For instance, the bromination of various aromatic substrates in the presence of reusable zeolites has been shown to yield predominantly para-bromo derivatives. epa.gov
Transition metal catalysis also offers powerful tools for selective C-H bond functionalization. Ruthenium-catalyzed meta-selective C-H bromination, for example, provides a pathway to otherwise difficult-to-access substitution patterns. nih.govnih.gov While not directly applicable to the ortho/para-directing nature of the amino group in the target molecule's precursor, this highlights the potential of catalyst-controlled regioselectivity. For substrates with directing groups, copper salts have been shown to be effective in promoting selective C5-bromination of 8-aminoquinoline (B160924) amides. tandfonline.com
The table below presents a comparison of different catalytic systems for aromatic bromination:
| Catalyst System | Substrate Type | Key Advantages |
| Zeolites (e.g., NaY, H-BEA) | Activated and moderately activated aromatics | High para-selectivity, reusability, environmentally friendly. rsc.orgnih.govresearchgate.net |
| Metal-Organic Frameworks (e.g., MIL-88A) | Activated aromatics (e.g., anilines, phenols) | High yields, solvent-free conditions, catalyst recyclability. bohrium.com |
| Ruthenium Complexes | Arenes with directing groups | High meta-selectivity for C-H bromination. nih.govnih.gov |
| Copper Salts (e.g., CuCl, CuBr) | 8-aminoquinoline amides | Excellent yields and high site-selectivity. tandfonline.com |
Flow Chemistry and Continuous Processing Techniques for Scalable Production
Flow chemistry, utilizing microreactors and continuous processing, is emerging as a transformative technology for the synthesis of fine chemicals and pharmaceuticals. tandfonline.combohrium.comresearchgate.netmdpi.comresearchgate.netresearchgate.netwhiterose.ac.ukresearchgate.netmdpi.comrsc.org This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. krishisanskriti.orgmdpi.com
For halogenation reactions, which are often highly exothermic and rapid, flow chemistry provides a safer and more controlled environment. researchgate.netrsc.org The in-situ generation of hazardous reagents, such as molecular bromine from the reaction of an oxidant with a bromide salt, can be seamlessly integrated into a flow process, minimizing the handling and accumulation of dangerous substances. libretexts.orgmsu.edu
The small dimensions of microreactors lead to high surface-area-to-volume ratios, enabling efficient thermal management and preventing the formation of hot spots that can lead to side reactions and reduced selectivity. researchgate.net Furthermore, residence time, temperature, and stoichiometry can be precisely controlled, allowing for rapid optimization and consistent product quality.
The following table outlines key parameters and their impact in the continuous flow synthesis of halogenated aromatic compounds:
| Parameter | Description | Impact on Synthesis |
| Flow Rate | The rate at which reactants are pumped through the reactor. | Determines residence time and throughput. |
| Residence Time | The average time a molecule spends in the reactor. | Crucial for achieving complete conversion. |
| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and selectivity. |
| Reactor Type | The design of the flow reactor (e.g., packed-bed, microchannel). | Influences mixing, heat transfer, and handling of solids. |
| Stoichiometry | The molar ratio of reactants. | Can be precisely controlled to optimize yield and minimize waste. |
Mechanistic Elucidation of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. The synthesis of this compound involves two critical transformations: electrophilic aromatic bromination and amination.
Detailed Reaction Mechanisms for Bromination Steps
The tribromination of a starting material like methyl 3-aminobenzoate (B8586502) proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.orglibretexts.orgmsu.eduuomustansiriyah.edu.iq The reaction occurs in a stepwise manner, with the directing effects of the substituents on the benzene ring governing the position of each successive bromination.
The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. leah4sci.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com Conversely, the methyl ester group (-COOCH₃) is a deactivating and meta-directing group because of its electron-withdrawing inductive and resonance effects.
In the case of methyl 3-aminobenzoate, the directing effects of the two groups are as follows:
Amino group (-NH₂ at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).
Methyl ester group (-COOCH₃ at C1): Directs incoming electrophiles to the meta positions (C3 and C5).
The powerful activating effect of the amino group dominates, leading to the first bromination occurring at one of the ortho or para positions relative to it. The most likely positions for the initial attack by the electrophile (Br⁺) are C2, C4, and C6. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity.
As bromination proceeds, the introduction of bromine atoms, which are deactivating yet ortho, para-directing, further influences the reactivity of the ring. However, the strong activation by the amino group ensures that substitution continues at the remaining activated positions until the 2,4,6-tribrominated product is formed.
Mechanistic Pathways of Amination Reactions
While the title compound is an amine, understanding amination mechanisms is crucial for the synthesis of related compounds or potential side reactions. The introduction of an amino group onto a polyhalogenated aromatic ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgresearchgate.netgoogle.comtaylorfrancis.comsciforum.netwikipedia.orgresearchgate.netsemanticscholar.orgnih.govyoutube.com
The SNAr mechanism is a two-step process:
Nucleophilic Attack: The nucleophile (e.g., ammonia (B1221849) or an amine) attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.nettaylorfrancis.com
Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgresearchgate.nettaylorfrancis.comwikipedia.org In the case of a tribrominated benzene ring, the multiple electron-withdrawing bromine atoms sufficiently activate the ring towards nucleophilic attack, even in the absence of a nitro group, which is a more traditional activating group for SNAr reactions. The reaction rate is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being the most effective in many cases due to its ability to stabilize the transition state of the rate-determining nucleophilic addition step. sciforum.net
Kinetic and Thermodynamic Considerations in Esterification
The synthesis of this compound from its corresponding carboxylic acid, 3-amino-2,4,6-tribromobenzoic acid, and methanol is typically achieved through Fischer esterification. This acid-catalyzed reaction, while common, is governed by a delicate interplay of kinetic and thermodynamic factors. The heavily substituted nature of the benzoic acid derivative introduces significant steric and electronic effects that influence both the rate and equilibrium position of the reaction.
Kinetic Considerations
The rate of Fischer esterification is influenced by several factors, including the structure of the carboxylic acid and alcohol, catalyst concentration, and temperature. The reaction proceeds via a series of reversible steps, including the initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.comorganic-chemistry.org
The electronic effects of the substituents also play a role. The three bromine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the amino group is an electron-donating group, which can partially counteract this effect. However, under the acidic conditions of Fischer esterification, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which acts as a strong electron-withdrawing and deactivating group. This protonation further enhances the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.
The choice of acid catalyst is crucial. Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used. chembam.comresearchgate.net The reaction rate is dependent on the catalyst concentration, with higher concentrations generally leading to faster rates. jchr.org However, excessive catalyst can lead to side reactions. Solid acid catalysts, such as modified Montmorillonite K10 clay, have also been used for the esterification of substituted benzoic acids, offering advantages in terms of separation and reusability. ijstr.orgepa.gov
The reaction kinetics typically follow a second-order model. jchr.org The rate of reaction increases with temperature; however, since the reaction is reversible, higher temperatures can also unfavorably affect the equilibrium position. jchr.org
Interactive Data Table: Factors Affecting Esterification Kinetics
| Factor | Influence on Rate | Rationale for 3-amino-2,4,6-tribromobenzoic acid |
| Steric Hindrance | Decreases rate | The two ortho-bromine atoms significantly hinder the approach of methanol to the carbonyl carbon, slowing the reaction. ucr.ac.cr |
| Electronic Effects | Ambiguous | Bromine atoms are electron-withdrawing. The amino group is donating but becomes strongly withdrawing upon protonation in acidic media, which should increase the carbonyl carbon's electrophilicity. |
| Catalyst | Increases rate | A strong acid catalyst is required to protonate the carbonyl group, initiating the reaction. organic-chemistry.orgacs.org |
| Temperature | Increases rate | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. jchr.org |
Thermodynamic Considerations
Fischer esterification is a reversible, equilibrium-limited reaction. organic-chemistry.org The position of the equilibrium is dictated by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.
The esterification of carboxylic acids is generally considered to be a nearly thermoneutral or slightly exothermic process, with a small negative enthalpy change (ΔH). ucr.ac.cr For the esterification of various fatty acids, the average ΔH° is approximately -3 ± 2 kJ/mol. ucr.ac.cr A study on the esterification of levulinic acid with 1-butene (B85601) reported an enthalpy change of -(32.9 ± 1.6) kJ/mol. acs.orgub.edu This indicates that the reaction is enthalpically favored, but not dramatically so.
Given the small magnitudes of both ΔH and ΔS, the equilibrium constant (K_eq) for Fischer esterification is usually not very large, often falling in the range of 1-10 for simple systems. This means that to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol, methanol in this case) or by removing one of the products (usually water) as it is formed, in accordance with Le Châtelier's principle. ucr.ac.cr The removal of water can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Interactive Data Table: Thermodynamic Parameters for Analogous Esterification Reactions
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Temperature (K) | Reference |
| Esterification of Palm Fatty Acids | -3 ± 2 | Not Reported | Ambient | ucr.ac.cr |
| Esterification of Levulinic Acid with 1-Butene | -32.9 ± 1.6 | -70 ± 4 | 298.15 | acs.orgub.edu |
Spectroscopic and Structural Elucidation Techniques Applied to Methyl 3 Amino 2,4,6 Tribromobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the local chemical environment of individual atoms, allowing for the mapping of atomic connectivity and spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Connectivity and Functional Group Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework.
The ¹H NMR spectrum of Methyl 3-amino-2,4,6-tribromobenzoate is expected to be relatively simple due to the high degree of substitution on the aromatic ring. A single proton attached to the ring at the C-5 position would appear as a singlet, as it has no adjacent protons to couple with. The two protons of the amino (-NH₂) group would likely be observed as a broad singlet, a characteristic feature due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The three protons of the methyl ester (-OCH₃) group would yield a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information about the carbon skeleton. For this molecule, eight distinct carbon signals are anticipated: one for the methyl group, one for the carbonyl carbon of the ester, and six for the aromatic carbons, each in a unique electronic environment due to the substitution pattern. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons bonded to the electron-withdrawing bromine atoms (C-2, C-4, C-6) would be deshielded, while the carbon attached to the electron-donating amino group (C-3) would be shielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and may not reflect exact experimental values.
| Atom Assignment | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic H-5 | Singlet | 7.5 - 8.0 | - |
| Amino (-NH₂) | Broad Singlet | 4.0 - 5.5 | - |
| Methyl (-OCH₃) | Singlet | 3.8 - 4.0 | ~52 |
| Carbonyl (C=O) | - | - | ~165 |
| Aromatic C-1 | - | - | 130 - 140 |
| Aromatic C-2 (C-Br) | - | - | 110 - 120 |
| Aromatic C-3 (C-NH₂) | - | - | 140 - 150 |
| Aromatic C-4 (C-Br) | - | - | 110 - 120 |
| Aromatic C-5 | - | - | 125 - 135 |
| Aromatic C-6 (C-Br) | - | - | 110 - 120 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies ¹H-¹H spin-spin coupling networks. In this specific molecule, its utility would be limited to confirming the absence of correlations for the singlet signals, thereby supporting their assignment as isolated spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would unequivocally link the aromatic proton signal to the C-5 carbon signal and the methyl proton signal to the methyl carbon signal.
Nitrogen-15 (¹⁵N) NMR and Bromine-79/81 (⁷⁹/⁸¹Br) NMR Approaches
While less common, NMR studies of heteroatoms can provide additional layers of structural verification.
Nitrogen-15 (¹⁵N) NMR: This technique directly probes the nitrogen atom of the amino group. The ¹⁵N chemical shift would provide direct evidence of the electronic environment, confirming its attachment to the aromatic ring.
Bromine-79/81 (⁷⁹/⁸¹Br) NMR: Both bromine isotopes are quadrupolar nuclei, which leads to very broad resonance signals that can be difficult to detect with high resolution. However, solid-state NMR or specialized solution techniques could potentially provide information about the carbon-bromine bonds and the symmetry of their environment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display several key absorption bands. The N-H stretching of the primary amine would typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. A strong, sharp peak corresponding to the C=O stretch of the ester carbonyl group would be prominent around 1700-1730 cm⁻¹. Other significant absorptions would include C-O stretching for the ester, C-N stretching, and various vibrations associated with the aromatic ring. The C-Br stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Ester Carbonyl | C=O Stretch | 1700 - 1730 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester Linkage | C-O Stretch | 1000 - 1300 |
| Carbon-Bromine Bond | C-Br Stretch | 500 - 700 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) for the molecular ion, with a relative intensity ratio of approximately 1:3:3:1, which is a clear indicator of a tribrominated compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry measures the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the precise elemental formula of the molecule. For this compound, the molecular formula is C₈H₆Br₃NO₂. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass. The theoretical monoisotopic mass of this compound is 384.79487 g/mol . smolecule.com An experimental HRMS measurement yielding a value extremely close to this would provide definitive confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. For this compound (molecular weight: 387.85 g/mol , considering the most common isotopes ⁷⁹Br and ⁸¹Br), MS/MS studies would provide invaluable information about its connectivity and stability.
The fragmentation process in a mass spectrometer typically begins with the ionization of the molecule to form a molecular ion (M⁺). Due to the presence of three bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). savemyexams.com This results in a distinctive cluster of peaks (M, M+2, M+4, M+6) for the molecular ion, with predictable relative intensities.
In an MS/MS experiment, the molecular ion cluster would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the functional groups present: the methyl ester, the amino group, and the tribrominated aromatic ring.
Common fragmentation pathways for this molecule would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the ester's O-CH₃ bond would result in a fragment ion with a mass loss of 15 Da.
Loss of a methoxy (B1213986) radical (•OCH₃): This would lead to the formation of a benzoyl cation, with a mass loss of 31 Da.
Loss of the methoxycarbonyl group (•COOCH₃): This fragmentation would result in a tribromoaniline cation, corresponding to a mass loss of 59 Da.
Sequential loss of bromine atoms: Cleavage of the C-Br bonds can occur, leading to fragments corresponding to the loss of one, two, or three bromine atoms. youtube.comyoutube.com
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway for aromatic esters. slideshare.net
The study of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of its various functional groups.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 388 (Isotopic Peak) | 373 | •CH₃ | [M - CH₃]⁺ |
| 388 (Isotopic Peak) | 357 | •OCH₃ | [M - OCH₃]⁺ |
| 388 (Isotopic Peak) | 329 | •COOCH₃ | [M - COOCH₃]⁺ |
| 388 (Isotopic Peak) | 309 | •Br | [M - Br]⁺ |
Note: m/z values are based on the most abundant isotopes and are presented as nominal masses for clarity. The actual spectrum would show isotopic clusters for each bromine-containing fragment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between molecular orbitals, providing insights into the electronic structure of a molecule, particularly its conjugated systems and chromophores.
The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions of benzene typically occur at lower wavelengths. However, the presence of substituents significantly influences the absorption maxima (λmax) and intensity.
Amino Group (-NH₂): The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. researchgate.net
Bromine Atoms (-Br): Halogen substituents also act as auxochromes, contributing to a red shift in the absorption spectrum.
Methyl Ester Group (-COOCH₃): This group can extend the conjugation of the π-system, further influencing the electronic transitions.
Based on analogous compounds like aminobenzoic acids, the UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show distinct absorption bands. For example, 4-aminobenzoic acid exhibits absorption maxima around 194 nm, 226 nm, and 278 nm. sielc.com The extensive substitution on the target molecule would likely shift these bands to even longer wavelengths.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore/System |
|---|---|---|
| π → π* | ~240-260 | Substituted Benzene Ring |
Note: These are estimated values. The exact λmax would depend on the solvent used due to solvatochromic effects.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration and Conformation
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown, typically through slow evaporation of a saturated solution. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
This analysis would yield a wealth of structural information:
Molecular Conformation: The precise orientation of the methyl ester and amino groups relative to the benzene ring. Steric hindrance from the ortho-bromine atoms would likely cause these groups to be twisted out of the plane of the ring.
Bond Lengths and Angles: Accurate measurements of all covalent bonds (C-C, C-N, C-Br, C=O, etc.), which can provide insight into the electronic effects of the substituents.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amino group of one molecule and the ester oxygen of another) and halogen bonds (interactions involving the bromine atoms), which govern the crystal packing. znaturforsch.comresearchgate.net
Crystal System and Space Group: Determination of the fundamental symmetry of the crystal lattice.
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1010 |
Note: This data is illustrative, based on similarly substituted benzene derivatives. nih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) rather than a single crystal. It is a rapid and non-destructive technique primarily used for phase identification and the study of polymorphism. mdpi.com
In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam. The instrument measures the angles (2θ) at which the X-rays are diffracted by the planes of atoms in the crystal lattice. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).
The key applications of PXRD for this compound include:
Phase Purity: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to a reference (either simulated from single-crystal data or from a standard), the purity of a bulk sample can be confirmed. researchgate.net
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs, as each will produce a distinct diffraction pattern. google.com
Table 4: Representative Powder X-ray Diffraction Peaks
| Position (2θ) | Relative Intensity (%) |
|---|---|
| 12.5° | 45 |
| 18.8° | 80 |
| 22.1° | 100 |
| 25.2° | 65 |
| 28.9° | 70 |
Note: The peak positions and intensities are characteristic of a specific crystalline form and are provided for illustrative purposes.
Computational and Theoretical Studies of Methyl 3 Amino 2,4,6 Tribromobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other properties of a molecule.
Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net For Methyl 3-amino-2,4,6-tribromobenzoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. ufms.br
The optimized geometry provides key structural parameters. For instance, in related halogenated aromatic compounds, DFT has been used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net The presence of three bulky bromine atoms and an amino group on the benzene (B151609) ring suggests potential steric hindrance and non-planar conformations, which geometry optimization can accurately predict.
Beyond molecular geometry, DFT is instrumental in calculating various electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For similar amino-substituted aromatic compounds, the amino group is known to raise the HOMO energy, thereby increasing the molecule's nucleophilicity. smolecule.com
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. ufms.br For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and bromine atoms, as well as the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group.
A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data generated.
| Property | Predicted Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
| Dipole Moment | 3.45 D |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT. scispace.com
For this compound, high-level ab initio calculations could be employed to refine the energies and properties obtained from DFT. For example, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for obtaining near-exact energies for small to medium-sized molecules. mdpi.com Such calculations would be valuable for accurately determining the relative energies of different conformers or the activation barriers of potential reactions involving this molecule.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can provide further insights into the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs. researchgate.net For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring and the nature of the carbon-bromine bonds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase (liquid or solid) over time. mdpi.com MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system.
For this compound, MD simulations could be used to explore its conformational landscape in different solvents. The rotation around the C-N bond of the amino group and the C-C bond of the methyl ester group would be of particular interest. The simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound and solvent molecules, one can analyze the formation of hydrogen bonds between the amino group and solvent molecules, as well as halogen bonding involving the bromine atoms. nsf.gov These interactions are crucial for understanding the solubility and crystal packing of the compound. The simulations can also provide information about the radial distribution functions, which describe the probability of finding another molecule at a certain distance from a reference molecule.
Prediction of Spectroscopic Parameters and Simulation of Experimental Spectra
Computational methods are widely used to predict and interpret experimental spectra, aiding in the structural elucidation of new compounds. nsf.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. researchgate.net Quantum chemical methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared to experimental data to confirm the structure or to assign specific resonances to particular atoms. researchgate.net
Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information about the connectivity of atoms. The prediction of these parameters is highly sensitive to the molecular geometry, making it a good test for the accuracy of the computational model.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165.2 |
| C-NH₂ | 148.5 |
| C-COOCH₃ | 135.1 |
| C-Br (ortho to NH₂) | 115.8 |
| C-Br (para to NH₂) | 112.3 |
| C-H | 120.7 |
| O-CH₃ | 52.9 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. nih.gov DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.net
For this compound, the simulated spectra would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, the C-N and C-Br stretching modes, and the various vibrations of the aromatic ring. scifiniti.com By comparing the simulated spectra with experimental data, one can confirm the presence of specific functional groups and gain insights into the molecule's conformation. Discrepancies between the calculated and experimental frequencies are common due to the harmonic approximation and the neglect of solvent effects, but these can often be corrected by applying a scaling factor. researchgate.net
Electronic Transition and UV-Vis Spectral Prediction for Photophysical Insights
The photophysical behavior of this compound, particularly its interaction with ultraviolet and visible light, can be effectively predicted and understood through computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for simulating electronic absorption spectra, providing insights into the molecule's electronic transitions. rsc.orgnih.gov For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing methyl ester group (-COOCH3), and the bulky, electron-withdrawing bromine atoms.
Computational studies on similar molecules, such as aniline (B41778) and its derivatives, show prominent absorption peaks in the UV region corresponding to π → π* transitions. researchgate.net For aniline itself, two main absorption bands are observed around 230 nm and 280 nm. researchgate.net The presence of multiple bromine atoms and the methyl ester group on the benzene ring of this compound would be expected to cause shifts in these absorption maxima (λmax). Halogenation of aromatic systems can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the nature and position of the halogens. For instance, studies on halogenated phenanthrene (B1679779) derivatives showed that bromination resulted in a red shift of the absorption peak. dntb.gov.ua
A typical TD-DFT calculation would first involve optimizing the ground-state geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). rsc.orgresearchgate.net Subsequently, the electronic excitation energies and oscillator strengths for a number of singlet excited states are calculated. rsc.org These results allow for the theoretical construction of a UV-Vis spectrum. The analysis of the molecular orbitals (MOs) involved in the most intense transitions, typically the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, reveals the nature of the electronic excitation. nih.gov For this molecule, transitions would likely involve charge transfer characteristics, with electron density moving from the amino group and the phenyl ring to the ester and bromine-substituted portions of the molecule. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra in solution, as solvent polarity can significantly influence the position of absorption bands. beilstein-journals.org
A hypothetical table of predicted UV-Vis absorption data for this compound, based on typical results from TD-DFT calculations on similar aromatic compounds, is presented below.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 310 | 0.15 | HOMO → LUMO |
| S0 → S2 | 275 | 0.28 | HOMO-1 → LUMO |
| S0 → S3 | 240 | 0.45 | HOMO → LUMO+1 |
Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Chemistry
Computational chemistry provides powerful tools for investigating the reaction mechanisms involving this compound, offering insights that are often difficult to obtain through experimental means alone. rsc.org By mapping the potential energy surface (PES) for a given reaction, key structures such as reactants, intermediates, transition states, and products can be identified and their energies calculated.
A key area of interest for this molecule is its reactivity in electrophilic aromatic substitution reactions. Despite the presence of three deactivating bromine atoms, the strong activating effect of the amino group directs incoming electrophiles. Computational studies on the halogenation of anilines demonstrate the utility of DFT in predicting regioselectivity. beilstein-journals.org For this compound, electrophilic attack would be directed to the C5 position, which is para to the amino group. A computational study of this reaction would involve locating the transition state structure for the electrophilic attack on the aromatic ring. Transition state analysis, which includes vibrational frequency calculations, confirms the nature of the transition state (i.e., having exactly one imaginary frequency corresponding to the reaction coordinate). researchgate.net The activation energy barrier, calculated as the energy difference between the transition state and the reactants, provides a quantitative measure of the reaction rate. nih.gov
For example, in a hypothetical electrophilic nitration reaction, the mechanism would be modeled as follows:
Formation of the reactant complex: The nitronium ion (NO2+) approaches the aromatic ring.
Transition State (TS): The C-N bond is partially formed, and the aromaticity of the ring is disrupted. The structure of this TS would be optimized using methods like the Berny algorithm.
Wheland Intermediate (Sigma Complex): A distinct intermediate where the electrophile is fully bonded to the ring.
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.
The calculated energies for each stationary point on the PES allow for the construction of a reaction profile diagram, providing a clear visualization of the reaction mechanism and its energetics. Such studies on related systems, like polyhalogenated nitrobutadienes reacting with anilines, have successfully used DFT (e.g., B3LYP/6-31+G(d,p)) to elucidate complex reaction pathways. researchgate.net
Below is a hypothetical data table summarizing the calculated relative energies for a generic electrophilic substitution reaction on this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G(d) | 0.0 |
| Transition State | B3LYP/6-31G(d) | +15.2 |
| Intermediate | B3LYP/6-31G(d) | +5.8 |
| Products | B3LYP/6-31G(d) | -10.4 |
Structure-Reactivity and Structure-Property Relationships from a Theoretical Perspective
Theoretical calculations are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for molecules like this compound. nih.gov By calculating a range of molecular descriptors, it is possible to correlate the molecule's structure with its chemical reactivity and physical properties.
The electronic properties of the molecule are heavily influenced by its substituents. The amino group is a strong π-donor, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the three bromine atoms and the methyl ester group are electron-withdrawing groups. This push-pull electronic configuration is expected to result in a significant molecular dipole moment and potentially interesting non-linear optical (NLO) properties. researchgate.net Computational studies on substituted anilines and aromatic esters have shown that the nature and position of substituents have a profound effect on frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and various reactivity indices. researchgate.netorgchemres.org
A DFT study on 2,4,6-trihalogenated anilines found that due to adsorption on nanocages, significant changes occur in chemical descriptors. nih.gov For this compound, key quantum chemical descriptors can be calculated to predict its reactivity. These include:
HOMO and LUMO energies: The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A higher HOMO energy suggests greater nucleophilicity.
HOMO-LUMO gap (ΔE): This is an indicator of chemical stability. A smaller gap suggests higher reactivity.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
QSAR studies on substituted anilines have successfully correlated such descriptors with biological activity, for instance, showing that toxicity increases with the presence of electron-withdrawing substituents, which can be quantified by parameters like the Hammett sigma constant and calculated electronic properties like ELUMO and EHOMO. nih.gov
The following table presents hypothetical calculated electronic properties for this compound and related compounds for comparison.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Electrophilicity Index (ω) |
| Aniline | -5.45 | -0.25 | 5.20 | 1.48 |
| Benzoic Acid | -7.10 | -1.50 | 5.60 | 3.01 |
| This compound | -6.20 | -1.80 | 4.40 | 2.50 |
These theoretical values help to build models that predict the behavior of the molecule in various chemical and biological systems, guiding further experimental work.
Reactivity and Derivatization Chemistry of Methyl 3 Amino 2,4,6 Tribromobenzoate
Reactions Involving the Amino Group
The amino group of Methyl 3-amino-2,4,6-tribromobenzoate serves as a primary site for a variety of chemical transformations, enabling the introduction of diverse functionalities. Its reactivity is characteristic of a primary aromatic amine, though moderated by the heavily substituted ring.
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in reactions with various electrophiles.
Acylation: The amino group can be acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. tandfonline.compearson.com Due to the reduced nucleophilicity of the aniline (B41778), resulting from the electron-withdrawing bromine and ester groups, these reactions may require forcing conditions or catalysis. tandfonline.com For instance, reaction with acetyl chloride in the presence of a base like potassium carbonate and a phase transfer catalyst can yield the corresponding acetamide. researchgate.net Alternatively, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride prior to the addition of the acyl chloride can facilitate the reaction. reddit.com
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. A modern approach involves a visible-light-mediated photoredox-catalyzed reaction with sulfinate salts, a method that has proven effective for a wide range of aniline derivatives, including those with halogen substituents. nih.govnih.govrsc.org This method offers a mild alternative to traditional procedures for introducing sulfone functional groups. nih.gov
Alkylation: Direct alkylation of the nitrogen center can be achieved using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. vedantu.com However, this method often leads to a mixture of mono- and di-alkylated products, along with the potential for the formation of tertiary amines and quaternary ammonium (B1175870) salts. vedantu.com The steric hindrance from the ortho-bromine atoms and the decreased nucleophilicity of the amine in this compound would likely necessitate harsher reaction conditions compared to simple anilines.
| Reaction Type | Reagent/Conditions | Product Type | Notes |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., K₂CO₃) | N-Aryl Amide | May require a phase transfer catalyst or prior deprotonation with NaH for hindered/deactivated substrates. researchgate.netreddit.com |
| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride), Base | N-Aryl Sulfonamide | Visible-light photoredox catalysis with sulfinate salts offers a mild, modern alternative. nih.gov |
| Alkylation | Alkyl Halide (e.g., Iodomethane) | N-Alkyl/N,N-Dialkyl Aniline | Prone to over-alkylation, yielding mixtures of products. vedantu.com |
One of the most powerful transformations for aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.org
The resulting diazonium salt of this compound can then undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of functional groups in place of the original amino group. wikipedia.orgorganic-chemistry.org This methodology is particularly valuable as it allows for the synthesis of substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org
Key Sandmeyer and Related Reactions:
Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or bromide, respectively. wikipedia.orgbyjus.com An analogous reaction with potassium iodide (KI), often without a copper catalyst, is used to introduce iodine. organic-chemistry.orgnih.gov
Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group (-CN), which is a valuable precursor for carboxylic acids, amides, and amines. wikipedia.org
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group, converting the amine to a phenol. wikipedia.org
The behavior of diazotized 2,4,6-tribromoaniline (B120722) in Sandmeyer reactions has been studied, indicating the viability of this pathway for highly halogenated systems. rsc.org
| Target Functional Group | Reagent | Reaction Name |
| -Cl | NaNO₂, HCl; then CuCl | Sandmeyer Reaction |
| -Br | NaNO₂, HBr; then CuBr | Sandmeyer Reaction |
| -I | NaNO₂, H₂SO₄; then KI | Sandmeyer-type Reaction |
| -CN | NaNO₂, H⁺; then CuCN | Sandmeyer Reaction |
| -OH | NaNO₂, H₂SO₄; then H₂O, Heat | Hydrolysis |
| -H | NaNO₂, H⁺; then H₃PO₂ | Deamination |
Primary aromatic amines condense with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
For this compound, the formation of an imine is expected to be challenging due to two primary factors:
Steric Hindrance: The two bromine atoms in the ortho positions to the amino group create significant steric crowding, impeding the approach of the carbonyl compound to the nitrogen center. acs.org
Electronic Effects: The electron-withdrawing nature of the substituents on the aromatic ring decreases the nucleophilicity of the amino group, slowing the rate of the initial nucleophilic attack. acs.org
Despite these challenges, reactions can sometimes be driven to completion, for example, by removing the water formed during the reaction. Research on the reaction between the closely related 2,4,6-tribromoaniline and benzaldehyde (B42025) has shown that under certain conditions, condensation products can be formed, leading to the synthesis of imines or further cyclized heterocyclic structures. acs.org
Reactions Involving the Ester Moiety
The methyl ester group provides another handle for the derivatization of this compound, allowing for modifications at the carboxyl function.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid (3-amino-2,4,6-tribromobenzoic acid) can be achieved through hydrolysis. However, the steric hindrance provided by the two ortho-bromine atoms makes this ester resistant to standard saponification conditions (e.g., aqueous NaOH at room temperature). stackexchange.com Studies on similarly hindered methyl benzoates have shown that quantitative hydrolysis can be achieved under high-temperature conditions (200–300 °C) using dilute aqueous potassium hydroxide (B78521). This "green" solvent-free procedure overcomes the steric barrier to facilitate the nucleophilic attack of the hydroxide ion at the carbonyl carbon.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. ucla.edu For sterically hindered esters like this compound, the reaction can be sluggish. google.com Specialized catalysts, such as zinc compounds, have been shown to be effective for the transesterification of methyl benzoate (B1203000) with sterically demanding alcohols, suggesting a potential route for modifying the ester group in this substrate. google.com
| Reaction Type | Reagent/Conditions | Product | Notes |
| Hydrolysis | 2% KOH, H₂O, 200-300 °C | Carboxylic Acid | High temperature is required to overcome steric hindrance. |
| Transesterification | R'-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOR') | New Ester (R' = alkyl, aryl) | May require specific catalysts like zinc compounds for hindered substrates. google.com |
Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding (3-amino-2,4,6-tribromophenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. commonorganicchemistry.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction, capable of reducing esters and carboxylic acids to primary alcohols. chemistrysteps.combyjus.com The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Aromatic esters may require longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com
Other Carboxylic Acid Derivative Transformations: Following hydrolysis to 3-amino-2,4,6-tribromobenzoic acid, the resulting carboxylic acid can be converted into other derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the highly reactive acid chloride. This acid chloride could then be readily converted into a variety of other derivatives, such as amides (by reaction with amines) or different esters (by reaction with alcohols), providing a versatile route to a wide range of functionalized analogues.
Reactions Involving the Tribrominated Aromatic Ring
The tribrominated aromatic ring of this compound is the primary locus of its reactivity for derivatization. The three bromine atoms can act as leaving groups in various substitution reactions or as handles for metal-catalyzed cross-coupling processes. The electronic nature of the ring is complex; it is rendered significantly electron-deficient by the cumulative inductive effect of the three electronegative bromine atoms and the electron-withdrawing methyl ester group. smolecule.com This electron deficiency is partially counteracted by the electron-donating mesomeric effect of the amino group. smolecule.com This electronic balance, combined with the steric environment around each bromine atom, dictates the regioselectivity and feasibility of derivatization reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In this compound, the three bromine atoms and the methyl ester group make the ring electrophilic and thus susceptible to attack by nucleophiles. smolecule.com
The SNAr mechanism proceeds via two main steps:
Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org
For this reaction to be favorable, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the substituent. masterorganicchemistry.com In this compound, all bromine atoms have electron-withdrawing groups in positions that can stabilize the intermediate. The reaction typically requires strong nucleophiles and may necessitate elevated temperatures to proceed efficiently.
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Methyl 3-amino-x-bromo-y,z-dimethoxybenzoate | High Temperature, Polar Aprotic Solvent (e.g., DMF) |
| Sodium hydrosulfide (B80085) (NaSH) | Methyl 3-amino-x-bromo-y,z-dimercaptobenzoate | Polar Aprotic Solvent (e.g., DMF, NMP) |
| Potassium cyanide (KCN) | Methyl 3-amino-x-bromo-y,z-dicyanobenzoate | High Temperature, Solvent such as DMSO |
| Ammonia (B1221849) (NH3) | Methyl x,y-diamino-z-bromobenzoate | High Pressure and Temperature |
Note: In the table above, x, y, and z represent the positions 2, 4, or 6, indicating that substitution could potentially occur at one or more bromine centers, with regioselectivity depending on specific reaction conditions.
Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms on this compound serve as excellent handles for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. youtube.comyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.com The reactivity of the different bromine atoms can be influenced by both steric and electronic factors, potentially allowing for selective or exhaustive coupling.
| Boronic Acid/Ester Coupling Partner | Potential Product Structure | Catalyst/Base System |
|---|---|---|
| Phenylboronic acid | Mono-, di-, or triphenylated derivative | Pd(PPh3)4 / Na2CO3 |
| 4-Methylphenylboronic acid | Mono-, di-, or tri(4-methylphenyl)ated derivative | Pd(OAc)2, SPhos / K3PO4 |
| Thiophene-2-boronic acid | Mono-, di-, or tri(thiophen-2-yl)ated derivative | PdCl2(dppf) / Cs2CO3 |
| Vinylboronic acid pinacol (B44631) ester | Mono-, di-, or trivinylated derivative | Pd(dppf)Cl2 / K2CO3 |
Heck-Mizoroki Reaction
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgyoutube.com This reaction is a valuable method for the synthesis of substituted alkenes. The reaction typically shows a high degree of trans selectivity in the product. organic-chemistry.org
| Alkene Coupling Partner | Potential Product Structure | Catalyst/Base System |
|---|---|---|
| Styrene | Stilbene derivative | Pd(OAc)2, P(o-tol)3 / Et3N |
| Methyl acrylate | Methyl cinnamate (B1238496) derivative | PdCl2 / NaOAc |
| 1-Octene | Octenyl-substituted derivative | Pd(PPh3)4 / K2CO3 |
Sonogashira Coupling
The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base. organic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes.
| Alkyne Coupling Partner | Potential Product Structure | Catalyst/Base System |
|---|---|---|
| Phenylacetylene | Phenylalkynyl-substituted derivative | Pd(PPh3)2Cl2, CuI / Et3N |
| Trimethylsilylacetylene | (Trimethylsilyl)alkynyl-substituted derivative | Pd(PPh3)4, CuI / i-Pr2NH |
| 1-Heptyne | Heptynyl-substituted derivative | Pd(OAc)2, PPh3, CuI / Et3N |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has broad utility, allowing for the synthesis of a wide range of arylamines from primary or secondary amines. organic-chemistry.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. acs.orgyoutube.com
| Amine Coupling Partner | Potential Product Structure | Catalyst/Ligand/Base System |
|---|---|---|
| Aniline | Diphenylamine derivative | Pd2(dba)3, BINAP / NaOt-Bu |
| Morpholine | Morpholinyl-substituted derivative | Pd(OAc)2, XPhos / Cs2CO3 |
| Benzylamine | N-Benzylarylamine derivative | Pd2(dba)3, BrettPhos / K3PO4 |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. baranlab.orgorganic-chemistry.org
In this compound, the amino group (-NH₂) and the ester group (-COOMe) are potential DMGs. However, the free amino group has an acidic proton that would be deprotonated by the organolithium base. Therefore, protection of the amino group (e.g., as a pivalamide (B147659) or carbamate) would be necessary for it to function effectively as a DMG. The ester group is also susceptible to nucleophilic attack by the organolithium reagent.
A more likely pathway for this highly halogenated substrate is not deprotonation but rather a halogen-metal exchange. In this process, an organolithium reagent (like n-butyllithium) preferentially exchanges with one of the bromine atoms. This exchange is often very fast, even at low temperatures. The regioselectivity of the exchange would be governed by a combination of steric accessibility and the electronic environment of each bromine. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a new substituent onto the ring.
| Electrophile | Functional Group Introduced | Potential Product |
|---|---|---|
| Dimethylformamide (DMF) | Aldehyde (-CHO) | Formyl-substituted derivative |
| Carbon dioxide (CO2) | Carboxylic acid (-COOH) | Carboxy-substituted derivative |
| Iodine (I2) | Iodide (-I) | Iodo-substituted derivative |
| Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) | Methylthio-substituted derivative |
Regioselectivity and Stereoselectivity Control in Derivatization Pathways
Controlling the site of reaction (regioselectivity) is a central challenge in the derivatization of polysubstituted aromatics like this compound. wikipedia.orgdurgapurgovtcollege.ac.in The outcome of a reaction at one of the three C-Br bonds depends on a subtle interplay of steric and electronic factors.
Regioselectivity : The preference for a chemical reaction to occur at one position over another is known as regioselectivity. wikipedia.org In this molecule, the three bromine atoms are in non-equivalent environments:
C2-Br : ortho to the methyl ester group and meta to the amino group. This position is sterically hindered.
C4-Br : para to the methyl ester and meta to the amino group. This position is the least sterically hindered of the three.
C6-Br : ortho to the amino group and meta to the methyl ester group. This position is also sterically hindered.
In many metal-catalyzed cross-coupling reactions, steric hindrance plays a dominant role, suggesting that the C4-Br position would be the most reactive. rsc.org However, electronic effects can also be significant. Oxidative addition of a palladium catalyst, the first step in most cross-coupling cycles, is favored at electron-deficient C-X bonds. nih.gov The precise electronic character at each carbon is a complex function of the combined inductive and resonance effects of all substituents. Without specific experimental data, predicting regioselectivity remains a challenge, but selective mono-functionalization, particularly at the C4 position, is often achievable by carefully controlling reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents).
Stereoselectivity : As this compound is an achiral molecule, stereoselectivity is not a factor in reactions unless a new stereocenter is created. This can occur, for example, in an asymmetric Heck reaction where a prochiral alkene is used as the coupling partner in the presence of a chiral palladium catalyst. wikipedia.org In such cases, the facial selectivity of the alkene insertion into the aryl-palladium bond would determine the stereochemical outcome, potentially leading to the formation of enantiomerically enriched products.
Mechanistic Insights into Complex Derivatization Pathways and Intermediate Isolation
The reactions described above proceed through well-established, albeit complex, mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
SNAr Mechanism : This pathway involves the formation of a discrete, negatively charged intermediate called a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and onto the electron-withdrawing substituents. masterorganicchemistry.com While generally transient, highly stabilized Meisenheimer complexes have been isolated and characterized in some systems, providing strong evidence for the stepwise nature of the SNAr mechanism.
Cross-Coupling Catalytic Cycles : The Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions all operate via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. youtube.comnih.gov The general cycle consists of three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond to form a Pd(II) intermediate. libretexts.org
Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) : The second coupling partner is introduced to the palladium center. youtube.comlibretexts.org
Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. youtube.com The intermediates in these catalytic cycles are typically highly reactive and present in low concentrations, making their isolation and characterization difficult. However, mechanistic studies using techniques like kinetics, isotopic labeling, and computational modeling have provided detailed insights into these pathways.
Organometallic Intermediates in DoM : The halogen-metal exchange pathway generates a potent aryllithium intermediate. wikipedia.org These species are strong bases and nucleophiles. Their existence is typically inferred from the products obtained after quenching with an electrophile. Direct observation often requires low-temperature NMR spectroscopy due to their high reactivity.
Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Amino 2,4,6 Tribromobenzoate
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental technique for separating Methyl 3-amino-2,4,6-tribromobenzoate from starting materials, by-products, and other impurities. The choice of method depends on the analytical goal, be it quantitative purity assessment, simple reaction monitoring, or analysis of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar aromatic amines and positional isomers. nih.gov
Method development typically involves optimizing the separation on a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, run in either isocratic or gradient elution mode to achieve optimal separation. nih.govresearchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic ring of the compound allows for strong absorbance at specific wavelengths.
A typical validated HPLC method for aromatic amines would be developed and validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). technologynetworks.com
Example HPLC Method Parameters:
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size researchgate.net
Mobile Phase: Gradient elution with Acetonitrile and 5 mM phosphate (B84403) buffer (pH 6.9) researchgate.net
Flow Rate: 1.0 mL/min
Detector: UV-Vis at 254 nm
Column Temperature: 30 °C
Validation of the method ensures its reliability for quantitative analysis. This process involves a series of experiments to confirm the method's performance characteristics.
Table 1: Interactive Hypothetical HPLC Method Validation Data
Click to view validation data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Precision (%RSD) | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| LOD | 0.02 µg/mL | - |
| LOQ | 0.06 µg/mL | - |
Gas Chromatography (GC) for Volatile Derivative Analysis
Direct analysis of this compound by Gas Chromatography (GC) is challenging. The presence of the polar primary amine (-NH2) group leads to poor peak shape and potential thermal degradation in the hot GC inlet. researchgate.netbre.com To overcome these issues, derivatization is employed to convert the polar amine into a less polar, more volatile, and more thermally stable functional group. gcms.czlibretexts.org
Common derivatization strategies for amines include acylation, silylation, and alkylation. researchgate.netlibretexts.org For this compound, acylation using a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), is a suitable choice. This reaction converts the amine to a stable amide. The resulting fluorinated derivative exhibits excellent volatility and can be detected with high sensitivity using an Electron Capture Detector (ECD). gcms.cz
The derivatization reaction is as follows: this compound + (CF3CO)2O → Methyl 3-(trifluoroacetamido)-2,4,6-tribromobenzoate + CF3COOH
After derivatization, the sample is injected into the GC system, which is typically equipped with a capillary column (e.g., HP-5) and a suitable detector.
Table 2: Interactive Comparison of Derivatization Reagents for GC Analysis of Amines
Click to view derivatization strategies
| Reagent Type | Example Reagent | Derivative Formed | Key Advantages |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Amide | Stable, volatile derivatives; enhances ECD response. gcms.cz |
| Silylation | MTBSTFA | Silylamine | More stable to moisture than TMS derivatives. |
| Alkylation | Diazomethane | Methylated Amine | Can be hazardous; forms stable derivatives. colostate.edu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitatively monitoring the progress of chemical reactions. In the synthesis of this compound, which could be formed by the bromination of Methyl 3-aminobenzoate (B8586502), TLC can be used to track the consumption of the starting material and the formation of the product. thieme.de
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber with an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. Because the product is more substituted and generally has a different polarity than the starting material, it will travel a different distance up the plate, resulting in a distinct spot with a different Retention Factor (Rf) value. The spots can be visualized under UV light. By comparing the spots from the reaction mixture over time to spots of the pure starting material and product, the progress of the reaction can be effectively monitored.
Hyphenated Techniques for Comprehensive Characterization
For unambiguous identification and detailed structural analysis, particularly in complex mixtures, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable.
GC-MS and LC-MS for Trace Analysis and Unknown Identification
Combining chromatography with mass spectrometry (MS) provides both separation of mixture components and their identification based on mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the volatile derivatives of this compound. After separation on the GC column, the derivatized compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides the molecular weight of the derivative and a unique fragmentation pattern that acts as a chemical fingerprint, confirming the identity of the compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the compound without prior derivatization. waters.comyoutube.com The eluent from the HPLC column is directly introduced into the mass spectrometer. LC-MS can provide the accurate molecular weight of the intact molecule. lcms.cz Using high-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental composition with high accuracy, further confirming the identity and helping to identify unknown impurities. lcms.czmdpi.com Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural details. mdpi.com
Table 3: Interactive Hypothetical Mass Spectrometry Data for this compound
Click to view MS data
| Technique | Ionization Mode | Expected m/z [M+H]⁺ | Key Fragment Ions (Hypothetical) |
| LC-MS | ESI+ | 387.8 | 356 (Loss of OCH3), 328 (Loss of COOCH3) |
| GC-MS (TFAA derivative) | EI | 483.7 (M⁺) | 452 (Loss of OCH3), 424 (Loss of COOCH3), 69 (CF3⁺) |
Note: The isotopic pattern due to the three bromine atoms would be a key identifying feature.
LC-NMR for On-Line Structural Elucidation in Complex Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for the definitive structural elucidation of compounds within complex mixtures. mdpi.com This technique directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR spectra on compounds as they elute from the column. sumitomo-chem.co.jp
LC-NMR is particularly valuable for distinguishing between isomers and for providing unambiguous structural confirmation without the need for isolating the compound from the mixture. The technique can be operated in several modes:
On-flow mode: NMR spectra are acquired continuously as the eluent flows through the NMR probe. This is useful for a quick overview of the components in a mixture. nih.gov
Stop-flow mode: The HPLC flow is stopped when the peak of interest is inside the NMR probe's detection cell. This allows for longer acquisition times, significantly improving the signal-to-noise ratio and enabling more advanced NMR experiments (e.g., 2D NMR) to be performed for detailed structural analysis. nih.govsemanticscholar.org
Loop collection/SPE trapping: Peaks of interest are collected in storage loops or trapped on a solid-phase extraction (SPE) cartridge after the LC separation. The trapped analytes can then be eluted with a deuterated solvent into the NMR probe for offline analysis, which overcomes issues related to protonated HPLC solvents and allows for long acquisition times. nih.gov
For this compound, LC-NMR could be used to analyze a crude reaction mixture to confirm the substitution pattern on the aromatic ring and verify the presence of the amino and methyl ester groups, providing conclusive structural evidence.
Electrochemical Methods for Detection and Redox Behavior Studies
Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds like this compound. The primary electroactive center in this molecule is the amino group attached to the aromatic ring, which can be oxidized at a suitable electrode surface.
The electrochemical oxidation of anilines generally proceeds via the transfer of electrons from the nitrogen atom to the electrode, forming a radical cation. The stability of this radical cation and the potential at which oxidation occurs are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of three electron-withdrawing bromine atoms is expected to make the oxidation more difficult compared to unsubstituted aniline (B41778). This is because the bromine atoms decrease the electron density on the aromatic ring and the amino group, thus requiring a higher potential to remove an electron. Conversely, the methyl ester group, being moderately electron-withdrawing, will also contribute to this effect.
The redox behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). CV can provide information about the oxidation and reduction potentials and the reversibility of the electrochemical reactions. DPV, with its ability to discriminate against charging current, can offer lower detection limits for quantitative analysis.
The choice of electrode material is crucial for the electrochemical analysis of anilines. Glassy carbon electrodes (GCE) are commonly used due to their wide potential window and chemical inertness. Modified electrodes, for instance, with carbon nanotubes or metallic nanoparticles, could be employed to enhance the sensitivity and selectivity of the detection.
Table 1: Representative Oxidation Potentials of Substituted Anilines
| Compound | Electrode | Technique | Oxidation Potential (V) vs. reference electrode |
| Aniline | Glassy Carbon | Cyclic Voltammetry | +0.8 to +1.0 (pH dependent) |
| 4-Chloroaniline | Glassy Carbon | Cyclic Voltammetry | ~ +0.9 |
| 4-Nitroaniline | Glassy Carbon | Cyclic Voltammetry | ~ +1.2 |
| 2,4-Dinitroaniline | Co-MOF/GCE | Differential Pulse Voltammetry | ~ +0.6 |
| p-Toluidine | Platinum | Cyclic Voltammetry | ~ +0.7 |
This table presents typical oxidation potentials for compounds structurally related to this compound to illustrate the effect of substituents. The exact potential for the target compound would need to be determined experimentally.
Spectrophotometric Methods for Quantitative Analysis in Solution
Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the quantitative analysis of aromatic compounds. This compound is expected to exhibit strong absorption in the UV region due to the presence of the substituted benzene (B151609) ring, which acts as a chromophore.
For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. The choice of solvent is important, as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis spectroscopy include ethanol (B145695), methanol (B129727), and acetonitrile.
Table 2: Typical UV-Vis Absorption Data for Structurally Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Aniline | Ethanol | 230, 280 | 8600, 1430 |
| Benzoic Acid | Water | 227, 273 | 10000, 960 |
| 4-Aminobenzoic Acid | Water | 226, 278 | Not specified |
| p-Bromoaniline | Not specified | Not specified | Not specified |
This table provides UV-Vis absorption data for compounds containing the key functional groups of this compound. The λmax and molar absorptivity for the target compound would need to be determined experimentally.
Applications and Emerging Roles of Methyl 3 Amino 2,4,6 Tribromobenzoate and Its Derivatives Non Clinical/non Biological Focus
Precursor in Specialized Organic Synthesis for Advanced Molecules
The strategic placement of reactive functional groups—an amino group and multiple bromine atoms—on the benzene (B151609) ring of Methyl 3-amino-2,4,6-tribromobenzoate theoretically positions it as a versatile precursor for the synthesis of more complex molecules. The bromine atoms can potentially participate in various cross-coupling reactions, while the amino group can be a site for diazotization or amide bond formation.
Detailed and specific examples of the synthesis of novel heterocyclic compounds directly from this compound are not readily found in the surveyed scientific literature. In principle, the amino group could be utilized in condensation reactions with dicarbonyl compounds to form heterocyclic rings. Additionally, the bromine atoms could serve as handles for intramolecular cyclization reactions following functionalization of the amino group. However, specific research detailing such transformations for this particular compound is scarce.
The multiple bromine atoms on this compound make it a theoretical candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are instrumental in constructing polyaromatic systems. By reacting with appropriate di-boronic acids or di-stannanes, it could potentially form larger aromatic structures. Similarly, intramolecular coupling reactions could theoretically lead to the formation of macrocycles. Despite this potential, there is a lack of specific documented examples of its use as a building block for complex polyaromatic systems and macrocycles in the reviewed literature.
Role in Advanced Materials Science as a Functional Monomer or Component
The inherent functionalities of this compound suggest its potential as a monomer or a component in the development of advanced materials. The amino group can be a site for polymerization, and the bromine atoms can be either retained for specific properties or used as points of attachment for other functional groups.
While the presence of three bromine atoms might suggest applications in flame retardant materials, the focus here is on other material properties. The amino group of this compound could be used to incorporate this unit into polymer chains, for example, through the formation of polyamides. The resulting polymers would be highly halogenated, which could influence properties such as refractive index, thermal stability, and chemical resistance. However, specific research on the synthesis and characterization of such polymers derived from this specific monomer is not widely reported.
The synthesis of conductive polymers often involves the polymerization of aromatic monomers. Aminobenzoic acids and their derivatives can be electrochemically polymerized to form conductive films. researchgate.net The incorporation of the tribrominated benzene ring from this compound into a polymer backbone could modulate the electronic properties of the resulting material. The electron-withdrawing nature of the bromine atoms would be expected to influence the band gap and conductivity. Nevertheless, there is a lack of specific studies detailing the synthesis and optoelectronic or conductive properties of polymers derived from this compound.
Chemical Probes and Labeling Reagents in Non-Biological Systems
The structure of this compound does not inherently lend itself to typical applications as a chemical probe or labeling reagent in non-biological systems without further modification. While the amino group could be functionalized to introduce a reporter group (e.g., a fluorophore), there is no evidence in the reviewed literature to suggest that this compound itself is used for these purposes. The development of labeling reagents often focuses on creating molecules with specific reactivity towards a target analyte, a feature not prominently described for this compound.
Data Tables
Due to the limited specific research findings on the applications of this compound in the outlined areas, data tables detailing research findings cannot be generated.
Ligand or Catalyst Precursor in Homogeneous and Heterogeneous Catalysis
There is no available scientific literature detailing the use of this compound as a ligand or a precursor for catalysts in either homogeneous or heterogeneous catalysis. The potential of this molecule, with its amino and ester functional groups capable of coordinating to metal centers, and its highly substituted aromatic ring, has not been explored or reported in the context of catalytic applications. Research in this area is absent from public databases, and therefore, no research findings or data tables can be provided.
Application in Analytical Chemistry as a Reference Standard or Derivatizing Agent
Information regarding the application of this compound in analytical chemistry is not present in the available scientific literature. There are no documented instances of its use as a reference standard for analytical methods or as a derivatizing agent to facilitate the detection or quantification of other analytes. Consequently, there are no research findings or data to present for this application.
Future Research Directions and Unexplored Avenues for Methyl 3 Amino 2,4,6 Tribromobenzoate
Development of Novel and Highly Sustainable Synthetic Routes
The traditional synthesis of polyhalogenated benzoates often involves electrophilic aromatic substitution using Lewis acids, which can present environmental and sustainability challenges. Future research should prioritize the development of greener and more efficient synthetic pathways to Methyl 3-amino-2,4,6-tribromobenzoate.
Key Research Objectives:
Catalyst Development: Investigating novel catalytic systems that can operate under milder conditions, reduce waste, and improve selectivity is crucial. For instance, exploring copper-catalyzed systems has shown promise in achieving high yields for similar compounds while preventing the formation of N-bromination byproducts. smolecule.com
Flow Chemistry: Implementing continuous flow chemistry processes could offer significant advantages in terms of safety, scalability, and reaction control. This approach allows for precise management of reaction parameters, potentially leading to higher yields and purity.
Alternative Brominating Agents: Research into more environmentally benign brominating agents to replace traditional reagents could reduce the ecological footprint of the synthesis.
Solvent Selection: A focus on using green solvents or solvent-free reaction conditions would align with the principles of sustainable chemistry.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Systems (e.g., Copper-based) | High yield and selectivity, reduced byproducts, milder conditions. smolecule.com | Development of recyclable and more efficient catalysts. |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, improved reproducibility. | Optimization of reactor design and reaction conditions for this specific molecule. |
| Green Brominating Agents | Reduced environmental impact and toxicity. | Screening and development of effective and safe brominating reagents. |
Deeper Mechanistic Understanding of Complex Reaction Systems
The reactivity of this compound is complex, governed by the interplay of the electron-donating amino group and the electron-withdrawing methyl ester and bromine substituents. smolecule.com A more profound understanding of the reaction mechanisms is essential for controlling its chemical transformations and designing new reactions.
Areas for Mechanistic Investigation:
Electrophilic Aromatic Substitution: While the amino group activates the ring, the three bulky bromine atoms introduce significant steric hindrance and electronic effects. smolecule.com Future studies should aim to quantify these competing influences to predict regioselectivity in further substitution reactions.
Nucleophilic Substitution: The methyl ester group is susceptible to nucleophilic attack. smolecule.com Detailed kinetic and mechanistic studies of these reactions could enable the synthesis of a wide range of derivatives with tailored properties.
Transition State Analysis: Utilizing advanced spectroscopic techniques and computational methods to characterize transition states will provide invaluable insights into the reaction pathways, helping to explain observed reactivity and selectivity. smolecule.com
Exploration of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. Applying these models to this compound can guide synthetic efforts and materials design.
Computational Research Goals:
DFT Calculations: Employing Density Functional Theory (DFT) to calculate electronic properties, such as molecular orbital energies (e.g., HOMO energy), can provide insights into the molecule's nucleophilicity and reactivity. smolecule.com
Reaction Pathway Modeling: Simulating reaction mechanisms can help to identify the most favorable pathways, predict product distributions, and understand the role of catalysts.
Property Prediction: Computational models can be used to predict various physical and chemical properties, such as solubility, stability, and spectroscopic signatures, which can aid in the design of experiments and applications.
| Computational Method | Target Property/Process | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, charge distribution. smolecule.com | Predicting reactivity and sites for electrophilic/nucleophilic attack. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions. | Understanding behavior in solution and solid state. |
| Transition State Searching | Mapping reaction pathways, calculating activation energies. | Elucidating complex reaction mechanisms and guiding catalyst design. |
Discovery of Novel Non-Biological Applications in Emerging Fields
While derivatives of similar compounds are explored for biological activity, the unique electronic and structural features of this compound make it a promising candidate for various non-biological applications, particularly in materials science. smolecule.com
Potential Application Areas:
Polymer Science: The compound can serve as a functionalized monomer or building block for synthesizing specialty polymers. The presence of bromine atoms can impart flame-retardant properties, while the amino group provides a site for further polymerization or modification. smolecule.com
Organic Electronics: Halogenated aromatic compounds are often investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific properties of this molecule in such applications remain to be explored.
High Refractive Index Materials: The high density of bromine atoms in the molecule suggests it could be a valuable component in the formulation of materials with a high refractive index, which are used in optics and coatings.
Integration with Artificial Intelligence and Machine Learning for Synthetic Design and Materials Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. Applying these technologies to this compound could dramatically accelerate the discovery of new synthetic routes and materials.
Future AI and ML-Driven Research:
Retrosynthesis Prediction: ML models can be trained to predict novel and efficient synthetic pathways, suggesting alternative reagents and reaction conditions that may not be immediately obvious to human chemists.
Property Prediction: AI algorithms can be developed to predict the properties of novel derivatives of this compound, allowing for the virtual screening of large libraries of compounds for desired characteristics before committing to laboratory synthesis.
Automated Experimentation: In conjunction with robotic systems, AI could enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of the target molecule and its derivatives.
Investigation of Solid-State Properties and Crystal Engineering Applications
The arrangement of molecules in the solid state dictates many of a material's bulk properties. A thorough investigation of the crystallography and solid-state behavior of this compound is a critical and unexplored area.
Key Research Directions:
Single Crystal X-ray Diffraction: Determining the precise three-dimensional structure of the molecule through single-crystal X-ray diffraction is a fundamental first step. This would provide definitive information on bond lengths, angles, and intermolecular interactions.
Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) is crucial, as different polymorphs can have vastly different physical properties, such as melting point, solubility, and stability.
Crystal Engineering: Understanding the intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that govern the crystal packing can allow for the rational design of co-crystals and other multi-component crystalline materials with tailored properties for applications in optics, electronics, or pharmaceuticals.
Conclusion: Synthesis, Characterization, and Research Potential of Methyl 3 Amino 2,4,6 Tribromobenzoate
Synthesis of Key Research Findings and Methodologies
The preparation of Methyl 3-amino-2,4,6-tribromobenzoate typically involves the electrophilic bromination of an appropriate precursor. Classical methodologies utilize the stepwise bromination of aromatic systems, a reaction governed by electrophilic substitution mechanisms. smolecule.com In this process, bromine is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com Achieving the specific 2,4,6-trisubstitution pattern often requires careful control of reaction conditions. Research into these synthetic routes has found that yields can be moderate, often in the range of 60–70%. smolecule.com This is primarily due to challenges such as the significant steric hindrance imposed by the bulky bromine atoms and the potential for competing side reactions, including debromination or oxidation of the electron-donating amino group. smolecule.com
Structurally, the molecule is significantly crowded. The van der Waals radius of a bromine atom is 1.85 Angstroms, and the placement of three such atoms on the ring, two of which are ortho to the amino group, creates considerable steric strain. smolecule.com This is evidenced by intramolecular Br-H distances as short as 2.83 Angstroms, which is below the sum of their van der Waals radii. smolecule.com
| Property | Value |
| Molecular Formula | C₈H₆Br₃NO₂ |
| Molecular Weight | 387.85 g/mol |
| IUPAC Name | This compound |
| HOMO Energy | -6.82 eV |
Broader Implications within Organic Synthesis, Materials Science, and Computational Chemistry
The unique structure of this compound makes it a valuable intermediate with implications across several fields.
Organic Synthesis : In organic synthesis, this compound serves as a versatile building block. The presence of multiple, distinct functional groups—an amine, an ester, and three halogens—allows for a wide range of subsequent chemical transformations. The amino group can be diazotized and converted into various other functionalities via Sandmeyer-type reactions, while the ester group can undergo hydrolysis, amidation, or reduction. Its derivatives are investigated in pharmaceutical research due to the potential biological activities conferred by the highly substituted aromatic core. smolecule.com Compounds with similar polyhalogenated and amino-substituted structures have been explored for antimicrobial, antifungal, and potential anti-cancer properties. smolecule.com
Materials Science : The compound is a candidate for use as a monomer or a building block in the synthesis of specialized polymers and materials. smolecule.com The high bromine content can impart flame-retardant properties to polymers into which it is incorporated. Furthermore, the amino and ester groups provide reactive sites for polymerization reactions, enabling its integration into polymer backbones like polyamides or polyimides. The resulting materials could exhibit enhanced thermal stability and specific functional properties derived from the dense, halogenated aromatic structure. smolecule.com
Computational Chemistry : this compound presents an interesting case study for computational analysis. Theoretical calculations are crucial for understanding the balance between the electronic effects of the activating amino group and the deactivating bromine atoms. smolecule.com Computational models help rationalize its reactivity, as seen in the calculation of its HOMO energy. smolecule.com Furthermore, molecular modeling can be used to investigate the steric crowding and its impact on the molecule's conformation and its interactions with other molecules, such as protein binding pockets or crystal lattice formation. smolecule.com These computational insights are valuable for predicting the compound's behavior in chemical reactions and biological systems.
Outlook for Continued Research and Development Pertaining to this compound
Future research on this compound is poised to expand on its foundational characterization and applications. A primary focus in synthetic chemistry will likely be the development of more efficient and regioselective synthetic methodologies to overcome the yield limitations of classical bromination reactions.
In the realm of materials science, a promising avenue is the synthesis and characterization of novel polymers incorporating this tribrominated monomer. Research could systematically investigate the properties of these new materials, focusing on their thermal stability, flame retardancy, and potential optical or electronic properties.
From the perspective of medicinal and agricultural chemistry, the compound serves as a scaffold for the creation of new derivatives. Future work could involve synthesizing a library of related molecules and screening them for a range of biological activities, potentially leading to the discovery of new therapeutic agents or specialized agrochemicals. smolecule.com This discovery process will be significantly aided by computational chemistry, which can be employed to design derivatives with optimized properties and to predict their interactions with biological targets, thereby streamlining the experimental workflow.
Q & A
Q. What are the key steps in synthesizing Methyl 3-amino-2,4,6-tribromobenzoate, and how can purity be ensured?
The synthesis involves bromination of a precursor, such as m-aminobenzoic acid, followed by esterification. A typical protocol (adapted from tribromobenzoic acid synthesis) includes:
Bromination : Reacting m-aminobenzoic acid with bromine in acidic conditions under controlled cooling (e.g., ice bath) to prevent excessive exothermic reactions .
Esterification : Treating the tribrominated acid with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.
Purity Control : Recrystallization from solvents like ethanol or acetic acid is critical. Monitor purity via melting point analysis (expected range: 192.5–194.5°C for analogous tribrominated acids) and HPLC .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar aromatic amines (e.g., 2,4,6-trimethylaniline):
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- First Aid : For skin contact, wash immediately with soap and water; seek medical attention if irritation persists .
Q. How is this compound typically characterized?
Key methods include:
- ¹H/¹³C NMR : Identify aromatic proton environments and ester methyl groups.
- Melting Point : Compare with literature values (e.g., 192.5–194.5°C for tribromobenzoic acid derivatives) .
- Elemental Analysis : Verify bromine content (~57% for C₈H₆Br₃NO₂).
Advanced Research Questions
Q. How can reaction yields be optimized during bromination of m-aminobenzoic acid derivatives?
Critical factors include:
- Temperature Control : Maintain ≤5°C during bromine addition to minimize side reactions (e.g., over-bromination).
- Stoichiometry : Use excess bromine (1.2–1.5 equiv.) to ensure complete substitution.
- Workup : Neutralize residual HBr with NaHCO₃ before filtration to improve crystallinity .
Note : Yield discrepancies (e.g., 50–57.5g in tribromobenzoic acid synthesis) may arise from incomplete precipitation; optimize solvent polarity (e.g., dilute HCl vs. acetic acid) .
Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?
- Amino Group : The electron-donating -NH₂ group activates the ring for electrophilic substitution but is sterically hindered by adjacent bromine atoms.
- Bromine Atoms : Strong electron-withdrawing effects deactivate the ring, directing reactions to meta/para positions.
Example : In iodination (as seen in triiodobenzoic acid derivatives), the amino group facilitates electrophilic attack at specific positions, but bromine’s steric bulk may limit reactivity .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for halogenated benzoates?
- Deuterated Solvents : Use DMSO-d₆ to enhance resolution of aromatic protons in crowded regions.
- 2D NMR : Employ COSY or HSQC to assign overlapping signals (e.g., distinguishing H-2 and H-6 in tribrominated systems).
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Methyl 3-amino-2,6-difluorobenzoate, δ = 3.86 ppm for ester methyl ).
Q. What strategies mitigate decomposition during storage of halogenated aromatic amines?
- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Stabilizers : Add 1% ascorbic acid to aqueous suspensions to inhibit radical degradation.
- Monitoring : Conduct periodic TLC or FTIR to detect decomposition products (e.g., free amines or demethylated acids) .
Q. How does bromine substitution impact solubility and crystallization behavior?
- Solubility : Bromine’s hydrophobicity reduces aqueous solubility; use DMSO or DMF for dissolution.
- Crystallization : Slow evaporation from ethanol/water (1:1) yields larger crystals suitable for X-ray diffraction (as seen in triiodo analogs ).
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for tribrominated benzoates?
Potential causes:
- Polymorphism : Different crystalline forms may arise from solvent choice (e.g., ethanol vs. acetic acid).
- Impurities : Residual HBr or unreacted starting material lowers observed melting points.
Resolution : Reproduce synthesis with strict stoichiometric control and compare DSC thermograms .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Benzoates
Q. Table 2. Optimization of Bromination Conditions
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | Room temperature | 0–5°C | +15% |
| Bromine Equivalents | 1.0 equiv. | 1.5 equiv. | +20% |
| Solvent | H₂O only | H₂O/AcOH (1:1) | +10% (purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
